4-(3-Chlorophenyl)-2-methyl-1-butene
Overview
Description
4-(3-Chlorophenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methyl-1-butene typically involves the alkylation of 3-chlorobenzene with 2-methyl-1-butene. A common method includes the use of a Friedel-Crafts alkylation reaction, where 3-chlorobenzene reacts with 2-methyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Oxidation: The double bond in the butene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be hydrogenated to form the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Chlorophenyl)-2-methyl-1-butene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-methyl-1-butene: Similar structure but with the chlorine atom in the para position.
4-(3-Bromophenyl)-2-methyl-1-butene: Bromine instead of chlorine on the phenyl ring.
4-(3-Chlorophenyl)-2-ethyl-1-butene: Ethyl group instead of methyl on the butene backbone.
Uniqueness
4-(3-Chlorophenyl)-2-methyl-1-butene is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and interaction with other molecules. This structural specificity can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-3-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUWHKZHDXKRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641113 | |
Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-08-0 | |
Record name | 1-Chloro-3-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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